2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Overview
Description
2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a 4-methylbenzenesulfonate group attached to a 2-[2-(2-chloroethoxy)ethoxy]ethyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-[2-(2-chloroethoxy)ethoxy]ethanol and 4-methylbenzenesulfonic acid.
Oxidation: The ethoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, thioethers, or azides.
Hydrolysis: Products are 2-[2-(2-chloroethoxy)ethoxy]ethanol and 4-methylbenzenesulfonic acid.
Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxy groups.
Scientific Research Applications
2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-chloroethoxy)ethoxy]ethanol: A precursor in the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate.
4-methylbenzenesulfonyl chloride: Used in the synthesis of sulfonate esters.
Bis[2-(2-chloroethoxy)ethyl] ether: Another compound with similar ethoxy and chloroethoxy groups.
Uniqueness
This compound is unique due to its specific combination of a sulfonate group and a 2-[2-(2-chloroethoxy)ethoxy]ethyl chain. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYILJMRHOSLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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